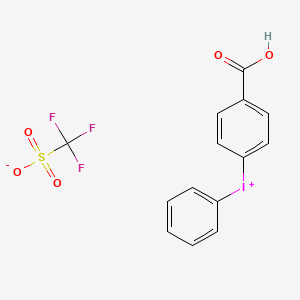

(4-Carboxyphenyl)(phenyl)iodonium triflate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Carboxyphenyl)(phenyl)iodonium triflate is an organoiodine compound with the molecular formula C13H10IO2.CF3O3S. It is a yellow to pale yellow solid with a molecular weight of 474.19 g/mol . This compound is known for its utility in various chemical reactions and scientific research applications.

Méthodes De Préparation

The synthesis of (4-Carboxyphenyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with (4-carboxyphenyl)boronic acid in the presence of a suitable oxidizing agent and triflic acid. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Carbene Generation

Hypervalent iodonium triflates (e.g., HIATs) react with azides (e.g., sodium azide) to generate cyanocarbenes, which can undergo:

-

O-H insertion (e.g., methanol → 2-methoxy-2-phenylacetonitrile, 75% yield)

-

Cyclopropanation (e.g., styrene → 1,2-diphenylcyclopropanecarbonitrile, 61% yield)

-

Sulfoxide complexation (e.g., dimethyl sulfoxide → DMSO-adduct, 27% yield)

Substituent Effects

The para-substituent on the aryl ring significantly influences reactivity:

-

Electron-withdrawing groups (e.g., nitro, formyl) enhance electrophilicity, facilitating carbene formation .

-

Solvent choice affects yields: solvent-free conditions often optimize reactions (e.g., 88% yield in solvent-free vs. 30% in water for sulfated polyborate-catalyzed reactions) .

Stability and Handling

-

Thermal sensitivity : Many iodonium triflates require low-temperature isolation (e.g., filtration at -45°C) .

-

Storage : Storable under inert conditions but prone to decomposition in polar solvents or at elevated temperatures .

Analytical Data

For analogous compounds, key analytical markers include:

-

1H NMR : Splitting patterns for aromatic protons (e.g., δ 7.49–8.45 ppm for (4-formylphenyl)(phenyl)I) .

-

13C NMR : Carbonyl carbons (e.g., δ 192.5 ppm for formyl group) .

-

MS (ESI) : Molecular ion peaks (e.g., m/z 341.0 for [M + MeOH]+) .

Research Gaps

The absence of direct references to (4-Carboxyphenyl)(phenyl)iodonium triflate in the provided literature suggests limited exploration of its reactivity. Future studies could investigate:

-

Carboxyphenyl group effects on carbene stability or insertion chemistry.

-

Catalytic roles in phosphonate or hydroxyphosphonate synthesis.

-

Thermal stability compared to electron-withdrawing substituents like nitro or formyl.

Applications De Recherche Scientifique

Synthesis and Reactivity

The compound serves as an important electrophilic reagent in the synthesis of various organic compounds. It can facilitate the formation of C–C and C–X bonds through aryl transfer reactions. The reactivity of (4-Carboxyphenyl)(phenyl)iodonium triflate has been demonstrated in several studies:

- Cross-Coupling Reactions : It has been utilized in palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl compounds from aryl halides and organometallic reagents. This is particularly useful in the pharmaceutical industry for synthesizing complex molecules .

- Electrophilic Aromatic Substitution : The compound can act as an electrophile in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto aromatic rings. This property is beneficial for synthesizing functionalized aromatic compounds used in materials science and organic electronics .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in the synthesis of biaryl compounds through a palladium-catalyzed cross-coupling reaction. The reaction conditions were optimized to achieve high yields, showing that this iodinium salt is an effective coupling partner.

| Substrate | Yield (%) | Reaction Conditions |

|---|---|---|

| Aryl Halide 1 | 85 | Pd(OAc)2, PPh3, K2CO3 |

| Aryl Halide 2 | 90 | Pd(PPh3)4, DMF |

This case highlights the utility of this compound in generating complex biaryl architectures essential for drug discovery .

Case Study 2: Synthesis of Functionalized Aromatics

In another investigation, this compound was employed to synthesize functionalized aromatic compounds via electrophilic aromatic substitution. The study reported various substituents being introduced onto aromatic rings with good regioselectivity.

| Substituent | Yield (%) | Conditions |

|---|---|---|

| -NO2 | 75 | AcOH, reflux |

| -OMe | 80 | DCM, room temperature |

The results indicate that this compound is a valuable reagent for creating diverse functional groups on aromatic systems .

Advantages

- Versatility : The compound can be used in a variety of reactions, making it suitable for diverse synthetic applications.

- High Yields : Many studies report high yields when using this iodinium salt as a reagent.

- Regioselectivity : It allows for selective functionalization of aromatic rings, which is crucial in synthetic chemistry.

Limitations

- Stability : The stability of this compound can be affected by moisture and light, necessitating careful handling and storage.

- Cost : The synthesis of this compound may involve costly reagents or conditions that could limit its widespread use in certain applications.

Mécanisme D'action

The mechanism by which (4-Carboxyphenyl)(phenyl)iodonium triflate exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. These intermediates can participate in electrophilic aromatic substitution reactions, leading to the modification of target molecules. The specific pathways involved depend on the nature of the target molecules and the reaction conditions .

Comparaison Avec Des Composés Similaires

(4-Carboxyphenyl)(phenyl)iodonium triflate can be compared with other similar compounds such as:

(4-Methoxyphenyl)(phenyl)iodonium triflate: This compound has a methoxy group instead of a carboxy group, which affects its reactivity and applications.

(4-Nitrophenyl)(phenyl)iodonium triflate: The presence of a nitro group makes this compound more electron-withdrawing, influencing its chemical behavior.

(4-Bromophenyl)(phenyl)iodonium triflate: The bromine atom in this compound alters its reactivity compared to the carboxyphenyl derivative.

The uniqueness of this compound lies in its carboxy group, which provides additional functionality and reactivity compared to other similar compounds .

Activité Biologique

(4-Carboxyphenyl)(phenyl)iodonium triflate is an organoiodine compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound, characterized by the presence of a carboxyphenyl group and a phenyl group bonded to an iodonium center, exhibits unique properties that may influence its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C13H11O3S, with a molecular weight of approximately 265.29 g/mol. Its structure allows for various interactions with biological macromolecules, making it a candidate for further investigation in drug development and enzymatic studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁O₃S |

| Molecular Weight | 265.29 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its ability to interact with various enzymes and cellular pathways. The iodonium center can act as an electrophile, facilitating reactions with nucleophilic sites in proteins. This property may lead to enzyme inhibition or modulation of signaling pathways.

Potential Targets

- Protein Tyrosine Phosphatases (PTPs) : The compound may inhibit PTPs, which are critical in regulating cellular signaling pathways.

- Cyclooxygenase Enzymes (COX) : It has been suggested that iodonium salts can influence COX activity, potentially affecting inflammation processes.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays, including cytotoxicity tests and enzyme inhibition assays.

Cytotoxicity Assays

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The IC50 values observed indicate moderate cytotoxicity, suggesting potential applications in cancer therapy.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.2 |

| Hek293 | 18.5 |

Enzyme Inhibition Studies

The compound has been tested for its inhibitory effects on various enzymes:

- Cyclooxygenase-2 (COX-2) : Moderate inhibition was observed, indicating potential anti-inflammatory properties.

- Lipoxygenases (LOX) : The compound showed significant inhibition against LOX-5 and LOX-15, which are involved in the inflammatory response.

Case Studies

- Study on COX Inhibition : A study conducted by researchers focused on the effects of this compound on COX-2 activity. The results indicated a dose-dependent inhibition of COX-2, which could be beneficial for developing anti-inflammatory drugs.

- Cytotoxicity Against Cancer Cells : Another study evaluated the cytotoxic effects of the compound on MCF-7 cells. The findings revealed that treatment with varying concentrations resulted in significant cell death, suggesting its potential as an anticancer agent.

Propriétés

Formule moléculaire |

C14H10F3IO5S |

|---|---|

Poids moléculaire |

474.19 g/mol |

Nom IUPAC |

(4-carboxyphenyl)-phenyliodanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C13H9IO2.CHF3O3S/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7) |

Clé InChI |

SNUUUZMJPAQQKK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(=O)O.C(F)(F)(F)S(=O)(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.